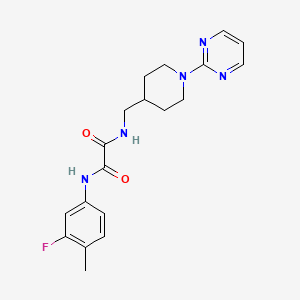

N1-(3-fluoro-4-methylphenyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide

Descripción

N1-(3-fluoro-4-methylphenyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide (Compound 38, ) is an oxalamide derivative synthesized as part of antiviral research targeting HIV entry inhibitors. Key features include:

- Structure: A 3-fluoro-4-methylphenyl group at the N1 position and a pyrimidin-2-yl-substituted piperidin-4-ylmethyl group at N2.

- Physicochemical Data: Yield (47%), diastereomeric mixture (1:1), LC-MS (APCI+) m/z 435.24 (M+H+), HPLC purity (96.1%) .

- Potential Mechanism: Designed to interfere with the CD4-binding site of HIV gp120, a strategy shared with analogs in the same structural class .

Propiedades

IUPAC Name |

N'-(3-fluoro-4-methylphenyl)-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN5O2/c1-13-3-4-15(11-16(13)20)24-18(27)17(26)23-12-14-5-9-25(10-6-14)19-21-7-2-8-22-19/h2-4,7-8,11,14H,5-6,9-10,12H2,1H3,(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXUGVLZPYWPVDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=NC=CC=N3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-fluoro-4-methylphenyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps:

-

Formation of the Piperidine Intermediate: : The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. For instance, 4-piperidone can be reacted with pyrimidine-2-carbaldehyde under reductive amination conditions to form the desired piperidine intermediate.

-

Aromatic Substitution: : The 3-fluoro-4-methylphenyl group is introduced via a nucleophilic aromatic substitution reaction. This step often involves the use of a fluorinated aromatic compound and a suitable nucleophile under controlled conditions.

-

Oxalamide Formation: : The final step involves the coupling of the piperidine intermediate with the fluorinated aromatic compound using oxalyl chloride to form the oxalamide linkage. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems and stringent quality control measures ensures consistency and scalability in production.

Análisis De Reacciones Químicas

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides or other oxidized derivatives.

-

Reduction: : Reduction reactions can target the oxalamide linkage or the aromatic ring, potentially yielding amines or reduced aromatic compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, N1-(3-fluoro-4-methylphenyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

The compound is investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways. It may serve as a lead compound in the development of new drugs targeting various diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mecanismo De Acción

The mechanism of action of N1-(3-fluoro-4-methylphenyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic ring and the piperidine moiety play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparación Con Compuestos Similares

Antiviral Oxalamide Derivatives

The following table compares Compound 38 with structurally related oxalamides evaluated for antiviral activity:

Key Observations

Substituent Effects on Bioactivity :

- The 3-fluoro-4-methylphenyl group in Compound 38 may enhance metabolic stability compared to 4-chlorophenyl analogs (e.g., Compound 8 ) due to fluorine’s electron-withdrawing effects and reduced susceptibility to oxidative metabolism .

- The pyrimidin-2-yl moiety on the piperidine ring (Compound 38 ) likely improves target engagement via π-π stacking or hydrogen bonding compared to simpler piperidinyl groups (e.g., Compound 15 ) .

Stereochemical Considerations :

- Compound 38 is synthesized as a 1:1 diastereomeric mixture, which could complicate pharmacokinetic optimization. In contrast, Compound 9 (a formate salt) retains similar stereochemical challenges .

Flavoring vs. Antiviral Applications: Oxalamides like S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) are used as flavoring agents but share the oxalamide core. Their safety profiles (NOEL = 100 mg/kg in rats) suggest low toxicity, but their structural divergence limits direct comparison with antiviral analogs .

Research Findings and Limitations

- Antiviral Efficacy : While direct activity data for Compound 38 is absent in the provided evidence, its structural similarity to CD4-binding site inhibitors (e.g., BNM-III-170) suggests a shared mechanism .

- Synthetic Challenges : Lower yields (47% for Compound 38 vs. 55% for Compound 9 ) highlight the difficulty of introducing pyrimidinyl groups during synthesis .

- Data Gaps : Physicochemical properties (e.g., solubility, logP) and in vitro/vivo efficacy data are unavailable for most analogs, limiting a comprehensive SAR analysis.

Actividad Biológica

N1-(3-fluoro-4-methylphenyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure

The molecular formula for N1-(3-fluoro-4-methylphenyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide is with a molecular weight of 402.4 g/mol. The presence of the fluoro and piperidine groups suggests potential interactions with various biological targets.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 402.4 g/mol |

| Molecular Formula | C21H24F2N4O2 |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

The biological activity of N1-(3-fluoro-4-methylphenyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide is primarily attributed to its ability to interact with specific molecular targets involved in various signaling pathways. Preliminary studies suggest that it may inhibit certain protein kinases and modulate cellular activities such as proliferation and apoptosis.

Pharmacological Effects

-

Anticancer Activity :

- In vitro studies have indicated that this compound exhibits cytotoxic effects on various cancer cell lines, suggesting potential as an anticancer agent. For instance, it has shown efficacy in inhibiting the proliferation of breast and lung cancer cells by inducing apoptosis through the activation of caspase pathways.

-

Anti-inflammatory Properties :

- The compound has been observed to reduce inflammatory markers in cellular models, indicating its potential use in treating inflammatory diseases. It appears to inhibit the NF-kB signaling pathway, which plays a crucial role in inflammation.

-

Neuroprotective Effects :

- Research indicates that N1-(3-fluoro-4-methylphenyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide may protect neuronal cells from oxidative stress-induced damage, which is relevant for neurodegenerative diseases.

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the cytotoxic effects of the compound on MCF-7 breast cancer cells. The results showed a significant reduction in cell viability at concentrations above 10 µM, with apoptosis confirmed via flow cytometry analysis.

Study 2: Anti-inflammatory Activity

In a murine model of acute inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines (IL-6 and TNF-alpha). Histological analysis revealed reduced tissue damage compared to control groups.

Comparative Analysis with Similar Compounds

To better understand the unique properties of N1-(3-fluoro-4-methylphenyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide, it is useful to compare it with related compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| N1-(3-fluoro-4-methylphenyl)-N2-(benzamide) | Moderate anticancer effects | Inhibition of DNA synthesis |

| N1-(3-fluoro-4-methylphenyl)-N2-(piperazine derivative) | Strong anti-inflammatory properties | NF-kB pathway inhibition |

| N1-(3-fluoro-4-methylphenyl)-N2-(morpholine derivative) | Neuroprotective effects | Antioxidant activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.